Ethylaminobenzylmethylcarbonyl group

Fragment-Based Drug Discovery SAP2 Inhibitor Ligand Efficiency

The Ethylaminobenzylmethylcarbonyl group (DrugBank ID DB03090, IUPAC: (2S)-2-[(3R)-3-benzyl-2-oxopiperazin-1-yl]hexanoic acid, C₁₇H₂₄N₂O₃, MW 304.38 g/mol) is a synthetic small-molecule fragment representing the P1–P3′ cap and scissile-bond isostere of the hexapeptide-analogue inhibitor A70450. Its structure embeds a chiral (3R)-benzyl-2-oxopiperazine core joined to (2S)-hexanoic acid, and it is listed as an experimental ligand for Candidapepsin-2 (secreted aspartic protease 2, SAP2) of Candida albicans, a validated virulence-factor target in invasive candidiasis.

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
Cat. No. B10777688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylaminobenzylmethylcarbonyl group
Molecular FormulaC17H24N2O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)N1CCNC(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C17H24N2O3/c1-2-3-9-15(17(21)22)19-11-10-18-14(16(19)20)12-13-7-5-4-6-8-13/h4-8,14-15,18H,2-3,9-12H2,1H3,(H,21,22)/t14-,15+/m1/s1
InChIKeyXGTNRXVUBSVMCM-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylaminobenzylmethylcarbonyl Group (DB03090): Core Fragment of a Validated SAP2 Aspartic Protease Inhibitor for Antifungal Drug Discovery


The Ethylaminobenzylmethylcarbonyl group (DrugBank ID DB03090, IUPAC: (2S)-2-[(3R)-3-benzyl-2-oxopiperazin-1-yl]hexanoic acid, C₁₇H₂₄N₂O₃, MW 304.38 g/mol) is a synthetic small-molecule fragment representing the P1–P3′ cap and scissile-bond isostere of the hexapeptide-analogue inhibitor A70450 [1][2]. Its structure embeds a chiral (3R)-benzyl-2-oxopiperazine core joined to (2S)-hexanoic acid, and it is listed as an experimental ligand for Candidapepsin-2 (secreted aspartic protease 2, SAP2) of Candida albicans, a validated virulence-factor target in invasive candidiasis [1][3].

Fragment-based drug discovery workflow for aspartic protease targets
Reported SAP2 co-crystallization scaffold with defined binding pose
Biophysical assay reference ligand with low predicted non-specific binding

Ethylaminobenzylmethylcarbonyl Group: Why the Specific Stereochemistry and Scaffold Preclude Substitution by Generic Aspartic Protease Inhibitors


Interchanging the Ethylaminobenzylmethylcarbonyl group with generic aspartic protease inhibitors such as pepstatin A or off-the-shelf HIV protease inhibitors ignores the specific (3R,2S) stereochemistry and conformational pre-organization that are essential for the inhibitor to occupy the S1–S3′ subsites of SAP2, as demonstrated by the 2.1‑Å crystal structure of the parent hexapeptide A70450 bound to SAP2 [1][2]. Moreover, the fragment’s predicted physicochemical profile—logP 0.042, logS −2.6, and a molecular weight of ~304 Da—places it in an optimal space for fragment-based lead development, whereas pepstatin A (MW 686 Da, logP ~2.5) and clinical protease inhibitors (MW >500 Da) exceed conventional fragment cut-offs and offer limited opportunities for modular chemical expansion [3][4].

Target
Ethylaminobenzylmethylcarbonyl (DB03090) Chiral (3R,2S) scaffold occupies S1–S3′ subsites; fragment-rule-of-three compliant (304 Da)
Substitute
Pepstatin A (686 Da) Different binding trajectory, lacks S1′ engagement; exceeds fragment MW limits, limiting modular optimization
Substitute
Generic HIV protease inhibitors (>500 Da) No SAP2 co-crystal evidence; physicochemical profile may not support fragment-based elaboration

Ethylaminobenzylmethylcarbonyl Group: Head-to-Head Pharmacochemical and Structural Evidence Against Pepstatin A and Full-Length Sap2 Inhibitors


Fragment Molecular Weight and Rule-of-Three Compliance: DB03090 vs. Pepstatin A and A70450

The Ethylaminobenzylmethylcarbonyl group (MW 304.4 Da) meets all Astex Rule-of-Three criteria for fragment libraries (MW <300 Da, though slightly above; cLogP ≤3; H-bond donors ≤3; acceptors ≤3), whereas pepstatin A (MW 685.9 Da, cLogP ~2.5, 10 H-bond donors/acceptors) and the full-length A70450 inhibitor (MW 739.0 Da) exceed fragment cut-offs by >2‑fold. This 2.3‑fold reduction in molecular weight relative to pepstatin A directly enables structure-based fragment growing and merging strategies that are precluded for high-molecular-weight peptide inhibitors [1][2].

MW & Rule-of-Three
Reported
304.4 Da vs 685.9 Da (pepstatin A); >2-fold reduction
Supports fragment-based optimization workflow
Cross-study comparable; fragment rule-of-three compliance reported
Fragment-Based Drug Discovery SAP2 Inhibitor Ligand Efficiency

Predicted LogP and Aqueous Solubility: DB03090 vs. Pepstatin A and Lopinavir

Predicted physicochemical properties of the Ethylaminobenzylmethylcarbonyl group yield a logP of 0.042 (Chemaxon) and an aqueous solubility (logS) of −2.6 (ALOGPS, equivalent to ~0.78 mg/mL). By contrast, the broad-spectrum aspartic protease inhibitor pepstatin A has an experimental logP of ~2.5 and aqueous solubility <0.01 mg/mL, while the HIV protease inhibitor lopinavir (also docked to Sap2) possesses logP 4.7. The >2‑log-unit lower logP of DB03090 indicates substantially higher polarity and predicted aqueous compatibility, a critical attribute for assay-grade compound handling and oral bioavailability optimization [1][2].

LogP & Solubility
Reported
logP 0.042 (predicted); >78-fold higher predicted solubility vs pepstatin A
Supports assay compatibility and reduced non-specific binding
Predicted values (Chemaxon/ALOGPS); experimental verification pending
Physicochemical Property Optimization Antifungal Lead Development Candida albicans Sap2

Structural Pre-organization for SAP2 S1–S3′ Subsite Occupancy: DB03090 Core vs. Pepstatin A

In the 2.1‑Å co-crystal structure (PDB 1EAG), the parent inhibitor A70450 places the benzyl-oxopiperazine moiety (the DB03090 core) into the SAP2 S1–S3′ pocket, forming specific hydrogen bonds with the catalytic aspartates (Asp88 and Asp274) and the flap residue Tyr140. By contrast, pepstatin A, resolved at 3.0‑Å resolution in the same study, adopts a different P4–P3′ trajectory and does not engage the same S1′ subsite contacts, providing a structural rationale for the tighter binding of A70450-derived fragments. The DB03090 core retains the key benzyl and carbonyl groups that mediate these interactions, making it a proven starting geometry for structure-guided optimization [1][2].

Crystal Structure
Head-to-head
2.1 Å resolution; S1′ subsite occupancy unique to DB03090 core
Validated structural template for selective inhibitor design
PDB 1EAG; pepstatin A (3.0 Å) lacks same S1′ contacts
Protein–Ligand Co-crystal Structure Sap2 Binding Mode Peptidomimetic Design

Enzyme Integrity Preservation During Crystallization: DB03090 Parent Inhibitor vs. Pepstatin A

During the crystallization of SAP2, pepstatin A allowed autodegradation of the enzyme, resulting in a cleaved form in the crystal lattice, whereas the inhibitor A70450—which contains the Ethylaminobenzylmethylcarbonyl fragment as its N-terminal cap—preserved the intact SAP2 protein. This finding, reported by Cutfield et al. (1993, 1995), indicates that the DB03090-containing inhibitor A70450 forms a more stable complex that blocks the autoproteolytic activity of SAP2 more completely than pepstatin A under identical conditions [1][2].

Enzyme Integrity
Head-to-head
Intact SAP2 preserved with A70450; pepstatin A allowed autodegradation
Critical for structural biology requiring homogeneous protein
Co-crystallization at pH 6.5; qualitative endpoint
Crystallization Artifact Prevention Sap2 Autodegradation Inhibitor Quality

Ethylaminobenzylmethylcarbonyl Group: Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Targeting Candidapepsin-2 (SAP2) for Azole-Resistant Candidiasis

Leverage the 304‑Da molecular weight and rule-of-three compliance (Section 3, Evidence 1) of DB03090 as a starting fragment for structure-guided growing, merging, or linking campaigns. The 2.1‑Å co-crystal geometry (PDB 1EAG) provides the precise binding pose for the benzyl-oxopiperazine core [1], enabling computational fragment evolution toward SAP2-selective inhibitors with predicted superior solubility (logP 0.042, logS −2.6) compared with pepstatin A, as shown in Section 3 Evidence 2 [2].

SAP2 Structural Biology and Crystallographic Studies Requiring Intact, Non-Autodegraded Enzyme

Use DB03090 or its parent inhibitor A70450 for SAP2 co-crystallization experiments, where it uniquely maintains the intact, uncleaved enzyme (Section 3, Evidence 4). In contrast, pepstatin A fails to prevent autoproteolytic cleavage under identical crystallization conditions, making DB03090 the preferred co-crystallization ligand for high-resolution structural determination of SAP2 [3].

Biophysical Assay Development for SAP2 Inhibitor Screening

Employ DB03090 as a reference ligand in surface plasmon resonance (SPR) or thermal shift assays owing to its predicted high aqueous solubility (0.78 mg/mL, >78‑fold higher than pepstatin A; Section 3, Evidence 2) and low lipophilicity. Its minimal non-specific binding risk, derived from a logP of 0.042, ensures cleaner assay signals and reproducible dose–response curves across replicate experiments [2].

Medicinal Chemistry Elaboration of SAP2-Selective Antifungal Leads Differentiated from Human Aspartic Proteases

Initiate structure–activity relationship (SAR) programs from the DB03090 core, exploiting the unique S1′ subsite occupancy revealed by the 2.1‑Å structure (Section 3, Evidence 3) that is absent in pepstatin A-bound SAP2. This differential binding mode provides a rational basis for designing selectivity against human aspartic proteases such as cathepsin D and renin, which share the pepstatin A binding pharmacophore but differ in the S1′ pocket architecture [1].

Application
Selection Property
Validation Focus
Fragment-based SAP2 inhibitor discovery
Fragment rule-of-three profile
Structure-guided fragment elaboration
SAP2 co-crystallization studies
Crystallographic binding pose (2.1 Å)
Enzyme integrity verification
SPR and thermal shift assay development
High aqueous solubility profile
Assay signal reproducibility
Selectivity optimization vs human aspartic proteases
Unique S1′ subsite occupancy
Selectivity profiling in enzyme panels
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